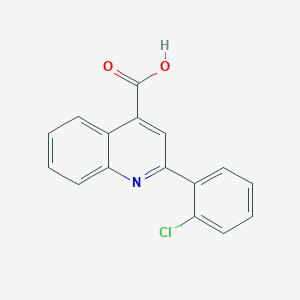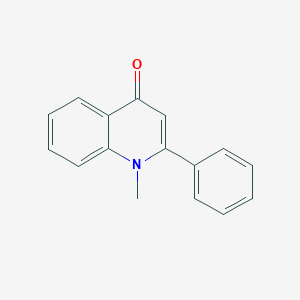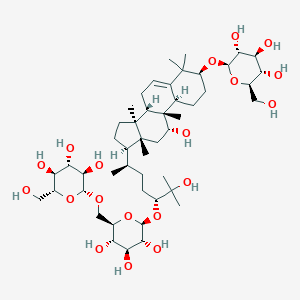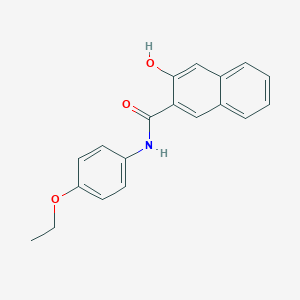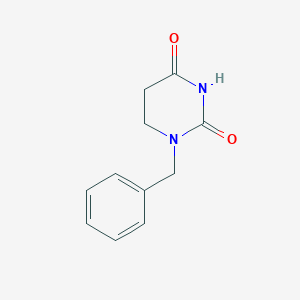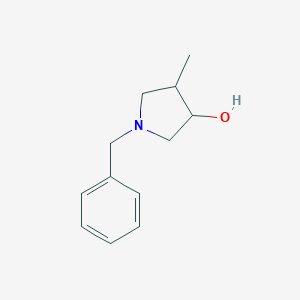
N-(4-bromophenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)thiophene-2-carboxamide is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a member of the thiophene family, which is a class of compounds known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-bromophenyl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. Additionally, it has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromophenyl)thiophene-2-carboxamide is that it is relatively easy to synthesize and has a high yield. Additionally, it has been shown to have a range of potential therapeutic applications, which makes it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Zukünftige Richtungen
There are many future directions for the study of N-(4-bromophenyl)thiophene-2-carboxamide. One area of research is the development of targeted therapies for specific diseases. Additionally, further study is needed to fully understand the mechanism of action of this compound. Finally, more research is needed to determine the safety and efficacy of N-(4-bromophenyl)thiophene-2-carboxamide in humans.
Synthesemethoden
The synthesis of N-(4-bromophenyl)thiophene-2-carboxamide involves the reaction of 4-bromobenzoyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction yields N-(4-bromophenyl)thiophene-2-carboxamide as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and analgesic activities. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
50428-20-1 |
|---|---|
Produktname |
N-(4-bromophenyl)thiophene-2-carboxamide |
Molekularformel |
C11H8BrNOS |
Molekulargewicht |
282.16 g/mol |
IUPAC-Name |
N-(4-bromophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8BrNOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |
InChI-Schlüssel |
GOSYKGLEOORQPW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)



